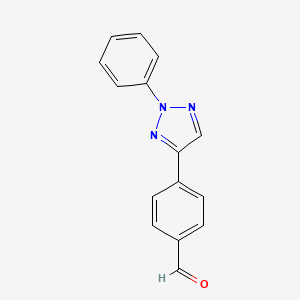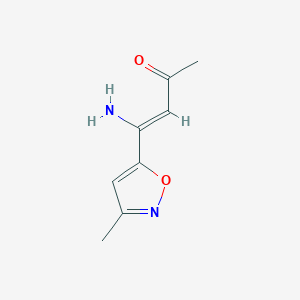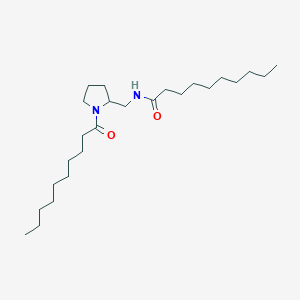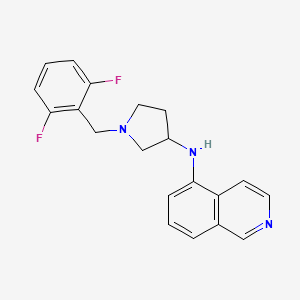![molecular formula C18H13Cl2NO B12884590 Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- CAS No. 729569-97-5](/img/structure/B12884590.png)
Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system with chloro and methyl substituents, making it a valuable molecule for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Acetylation: The final step involves the acetylation of the quinoline derivative using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone typically involves large-scale batch or continuous processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like recrystallization and chromatography is common in industrial settings.
化学反应分析
Types of Reactions: 1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in the investigation of enzyme inhibition and receptor binding studies.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives:
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone: Similar structure but with a phenyl group instead of a chlorophenyl group, leading to different biological activities.
1-(6-Chloro-2-methyl-4-(2-methylphenyl)quinolin-3-yl)ethanone: The presence of a methyl group on the phenyl ring alters its chemical reactivity and biological properties.
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)methanol: The alcohol derivative exhibits different solubility and reactivity compared to the ethanone compound.
The uniqueness of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
729569-97-5 |
|---|---|
分子式 |
C18H13Cl2NO |
分子量 |
330.2 g/mol |
IUPAC 名称 |
1-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]ethanone |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-17(11(2)22)18(13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)21-10/h3-9H,1-2H3 |
InChI 键 |
ZZEOLDYINYSEFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


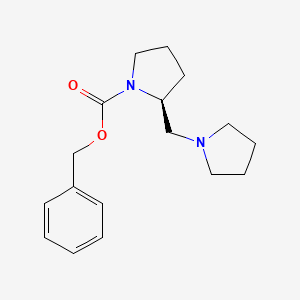
![4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12884515.png)
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
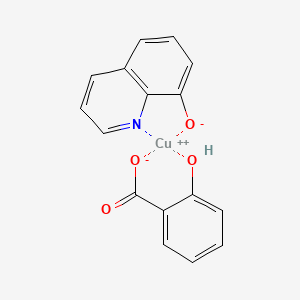


![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
![5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B12884561.png)
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)
